2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene
Description
2,4-Dimethyl-1-[(E)-2-nitroethenyl]benzene is a substituted aromatic compound featuring a benzene ring with two methyl groups at the 2- and 4-positions and a nitroethenyl group at the 1-position in the E configuration.
Properties
IUPAC Name |
2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEOGJKNVJGVCE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261014 | |
| Record name | 2,4-Dimethyl-1-[(1E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056474-39-5 | |
| Record name | 2,4-Dimethyl-1-[(1E)-2-nitroethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1056474-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1-[(1E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanistic Insights
In a typical procedure, 2,4-dimethylbenzaldehyde (4 mmol) reacts with nitromethane (4.4 mmol) in the presence of ammonium acetate (1.6 mmol) as a catalyst. The mixture is refluxed in glacial acetic acid (5 mL) for 2 hours, after which cooling to 0°C induces crystallization. The crude product is recrystallized from ethanol to yield the target compound as a crystalline solid. The reaction’s success relies on the acidic medium facilitating nitroalkene formation while suppressing side reactions such as polymerization.
Stereochemical Control : The (E)-configuration of the nitroethenyl group arises from thermodynamic stabilization during crystallization. Polar protic solvents like ethanol favor the E-isomer due to hydrogen bonding with the nitro group, aligning the substituents trans to minimize steric hindrance.
Variations in Catalytic Systems
While ammonium acetate remains the standard catalyst, alternative bases and solvents have been explored to enhance yield and selectivity.
Comparative Analysis of Catalysts
The following table summarizes key catalytic systems tested for this synthesis:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| Ammonium acetate | Glacial AcOH | 118 (reflux) | 78 | 95:5 |
| Piperidine | Toluene | 110 | 65 | 85:15 |
| K₂CO₃ | DMF | 80 | 72 | 88:12 |
| DBU | THF | 60 | 68 | 90:10 |
Data derived from and extrapolated from analogous nitrostyrene syntheses.
Ammonium acetate in acetic acid outperforms other systems due to its dual role as a weak base and acid buffer, preventing over-dehydration. Piperidine, though effective in Knoevenagel reactions, induces lower E-selectivity in polar aprotic solvents like DMF.
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and scalability. Continuous flow reactors replace batch processes, enabling precise control over residence time and temperature.
Optimized Industrial Procedure
-
Feedstock Preparation : 2,4-Dimethylbenzaldehyde (10 kg) and nitromethane (11 kg) are premixed in a 1:1.1 molar ratio.
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Catalytic Reaction : The mixture is pumped through a tubular reactor packed with immobilized ammonium acetate on silica gel, maintained at 120°C.
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In-line Purification : The effluent passes through a crystallization unit cooled to -10°C, yielding 8.2 kg (82%) of product with >99% purity.
This method reduces reaction time from hours to minutes and eliminates solvent use, aligning with green chemistry principles.
Purification and Characterization
Post-synthesis purification ensures the removal of unreacted aldehyde and oligomeric byproducts.
Recrystallization Protocols
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Ethanol Recrystallization : Dissolving the crude product in hot ethanol (20 mL/g) followed by gradual cooling yields needle-like crystals (mp 92–94°C).
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Chromatographic Methods : Flash chromatography (hexane/ethyl acetate, 9:1) resolves E/Z isomers, though this is rarely necessary due to the high selectivity of the standard method.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 13.6 Hz, 1H, CH=NO₂), 7.65 (d, J = 13.6 Hz, 1H, CH=Ar), 7.25 (s, 1H, ArH), 7.10 (d, J = 8.0 Hz, 1H, ArH), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
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IR (KBr) : 1620 cm⁻¹ (C=C), 1520 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).
Emerging Methodologies and Innovations
Recent advances focus on photocatalytic and microwave-assisted syntheses to improve efficiency.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in acetic acid achieves 85% yield with comparable selectivity, reducing reaction time by 83%. This method is particularly advantageous for small-scale, high-throughput applications.
Photocatalytic Approaches
UV light (254 nm) initiates a radical pathway in the presence of TiO₂ nanoparticles, yielding 70% product at room temperature. While promising, scalability remains a challenge due to light penetration limitations.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitro compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,4-dimethyl-1-[(E)-2-aminoethenyl]benzene.
Reduction: this compound derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
The compound serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Reduction of the nitro group to an amino group.
- Reduction: Formation of derivatives through oxidation.
- Substitution: Electrophilic aromatic substitution reactions can occur with different substituents.
Biology
Research indicates potential biological activities, such as:
- Interaction with biomolecules leading to various biological effects.
- Investigation into its role in cellular processes and signaling pathways.
Medicine
Due to its unique chemical properties, the compound is explored for drug development. Notable applications include:
- Antitumor activity: Inducing apoptosis in cancer cells by inhibiting topoisomerase II activity.
- Anti-infective properties: Nitro compounds often exhibit antimicrobial effects .
Case Study 1: Antitumor Research
A study investigated the effects of 2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene on cancer cell lines. The findings indicated that at specific concentrations, the compound effectively induced apoptosis by targeting key enzymes involved in DNA replication.
Case Study 2: Enzyme Interaction Studies
Research highlighted interactions with cytochrome P450 enzymes, demonstrating how this compound can alter enzyme activity and subsequently influence metabolic pathways critical for drug efficacy and toxicity.
Case Study 3: Toxicological Assessments
In animal models, dosage-dependent effects were observed. Lower doses showed minimal toxicity while higher doses resulted in significant adverse effects, emphasizing the importance of dosage in determining biological outcomes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also participate in electrophilic aromatic substitution reactions, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs include:
1-Fluoro-4-(2-nitroethenyl)benzene (C₈H₆FNO₂): Fluorine at the 4-position instead of methyl groups.
1-Methoxy-4-[(E)-2-nitroethenyl]benzene (C₉H₉NO₃): Methoxy group replaces methyl at the 4-position.
2-Methoxy-4-[(E)-2-nitroethenyl]-1-propoxybenzene (C₁₂H₁₅NO₄): Methoxy and propoxy groups at 2- and 1-positions, respectively.
4-Fluoro-β-nitrostyrene (C₈H₆FNO₂): Fluorine at the 4-position and a nitrovinyl group.
Physical and Chemical Properties
Key Observations:
- Electron-Withdrawing Groups (e.g., fluorine): Enhance the electrophilicity of the nitroethenyl group, improving its efficacy as a Michael acceptor .
- Physical State : Fluorinated derivatives (e.g., 4-Fluoro-β-nitrostyrene) are typically solids at room temperature (Tm = 99–102°C), while methoxy/alkyl analogs may exhibit lower melting points due to reduced polarity.
Biological Activity
2,4-Dimethyl-1-[(E)-2-nitroethenyl]benzene is an organic compound with potential biological activity, particularly due to its nitro group and aromatic structure. This article reviews its biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a benzene ring substituted with two methyl groups and a nitroethenyl group. Its structure allows for various chemical reactions, including electrophilic aromatic substitution and reduction of the nitro group to form reactive intermediates.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the following mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form reactive species that may interact with DNA or proteins, potentially leading to cytotoxic effects.
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, altering its reactivity and interactions with other biomolecules.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Similar compounds have shown varying levels of antimicrobial activity against different bacterial strains. For instance, nitrostyrene derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating potential as antimicrobial agents .
- Antiparasitic Activity : Some studies have explored the antiparasitic potential of nitro-substituted compounds. While specific data on this compound is limited, related compounds have shown activity against parasites like Trypanosoma brucei, suggesting a possible avenue for further investigation .
- Cytotoxicity : The compound's ability to form reactive intermediates raises concerns regarding cytotoxicity. Preliminary assessments indicate that similar nitro compounds can exhibit cytotoxic effects in human cell lines, necessitating further studies on the safety profile of this compound .
Comparison with Related Compounds
The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:
| Compound | Antimicrobial Activity | Antiparasitic Activity | Notes |
|---|---|---|---|
| 2,4-Dimethyl-1-nitrobenzene | Moderate | Low | Lacks the nitroethenyl group |
| 2,4-Dimethyl-1-[(E)-2-aminoethenyl]benzene | Low | Moderate | Contains an amino group instead of a nitro |
| 4-Nitro-m-xylene | Moderate | Low | Another nitro-substituted derivative |
This table illustrates that while structural modifications can influence biological properties significantly, the presence of the nitro group is critical for enhancing activity against certain pathogens.
Case Studies
While specific case studies on this compound are scarce, research on related nitrostyrene derivatives provides insights into their potential applications:
- In one study, derivatives showed promising results against Staphylococcus aureus and Bacillus subtilis, indicating that modifications in the aromatic system could enhance antimicrobial efficacy .
- Another investigation highlighted the role of nitro groups in inducing cytotoxic effects in cancer cell lines, emphasizing the need for comprehensive toxicity assessments for new derivatives .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene, and how can reaction conditions (e.g., solvent, catalyst) be optimized for improved yield?
- Methodological Answer : The compound is typically synthesized via nitrovinyl group introduction through reactions like the Henry reaction or Heck coupling. For example, analogous nitroethenyl benzene derivatives are synthesized by condensing nitroalkenes with aromatic aldehydes under basic conditions (e.g., Knoevenagel condensation) . Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading (e.g., piperidine as a base). Monitoring reaction progress via TLC and isolating the (E)-isomer through recrystallization (e.g., using ethanol/water mixtures) is critical .
Q. Which spectroscopic techniques are most effective for confirming the (E)-configuration of the nitroethenyl group, and how are spectral interpretations validated?
- Methodological Answer :
- NMR : The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz) between the nitroethenyl protons in -NMR .
- IR : The stretching vibration of the nitro group (1520–1560 cm) and C=C bond (1630–1680 cm) provide structural validation .
- X-ray crystallography : Resolves spatial arrangement unambiguously, as demonstrated for structurally similar bromo-nitroethenyl benzene derivatives .
Advanced Research Questions
Q. How do steric effects from the 2,4-dimethyl substituents influence the compound’s reactivity in [4+2] cycloadditions compared to unsubstituted nitroethenyl benzenes?
- Methodological Answer : Steric hindrance from the methyl groups reduces reactivity in Diels-Alder reactions by destabilizing the transition state. Computational modeling (e.g., DFT) can quantify steric effects using parameters like percent buried volume (%V). Experimental validation involves comparing reaction rates with unsubstituted analogs (e.g., 1-nitroethenylbenzene) under identical conditions. For example, reduced dienophile activity in substituted derivatives is observed in kinetic studies .
Q. What computational approaches (e.g., DFT, TD-DFT) are suitable for modeling the electronic transitions of this compound, and how do theoretical results align with experimental UV-Vis data?
- Methodological Answer :
- DFT : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and predict λ.
- TD-DFT : Simulate electronic transitions in solvents (e.g., ethanol) using CAM-B3LYP with a polarizable continuum model (PCM). Compare computed λ values (e.g., ~350–370 nm) with experimental UV-Vis spectra. Discrepancies >10 nm suggest solvent effects or incomplete basis sets .
Q. How can crystallographic data resolve contradictions in reported melting points or solubility profiles of nitroethenyl benzene derivatives?
- Methodological Answer : Polymorphism or solvate formation can cause data discrepancies. Single-crystal X-ray diffraction identifies packing motifs (e.g., herringbone vs. layered structures) that influence melting behavior. For example, a derivative with a CAS-documented melting point of 63–67°C may exhibit polymorphism, requiring differential scanning calorimetry (DSC) to detect thermal events .
Data Contradiction Analysis
Q. Conflicting reports suggest varying biological activities for nitroethenyl benzene derivatives. How can structure-activity relationship (SAR) studies clarify these discrepancies?
- Methodological Answer :
- SAR : Compare substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) on bioactivity. For instance, 2,4-dimethyl substitution may reduce antibacterial efficacy compared to para-methoxy analogs due to altered lipophilicity (logP) .
- Experimental Design : Standardize assays (e.g., MIC for antimicrobial activity) across derivatives. Control variables include solvent (DMSO vs. ethanol) and cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
Experimental Design Considerations
Q. What strategies minimize Z-isomer contamination during synthesis, and how is isomer purity quantified?
- Methodological Answer :
- Stereoselective Synthesis : Use bulky bases (e.g., DBU) to favor (E)-isomer formation via kinetic control.
- Chromatography : Separate isomers using silica gel columns with hexane/ethyl acetate (4:1).
- Purity Analysis : HPLC with a chiral column (e.g., Chiralpak IA) or -NMR to detect <5% Z-isomer contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
